2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol
Description
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol is a structurally complex alkylphenol derivative characterized by a phenolic ring substituted at the ortho position with a branched alkenyl chain. The substituent comprises a hept-4-enyl backbone with an ethyl group and a phenyl group attached at the third carbon, introducing steric bulk and electronic effects. The molecular formula is C21H24O (calculated molecular weight: 292.42 g/mol).
Properties
CAS No. |
90878-17-4 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(3-ethyl-4-phenylhept-4-en-3-yl)phenol |
InChI |
InChI=1S/C21H26O/c1-4-12-18(17-13-8-7-9-14-17)21(5-2,6-3)19-15-10-11-16-20(19)22/h7-16,22H,4-6H2,1-3H3 |
InChI Key |
WUFRCNOYUACYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which enhance the reactivity of the compound towards nucleophiles . Common synthetic routes include the use of aryl halides and strong nucleophiles under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in the production of phenolic derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Aryl halides, strong nucleophiles (e.g., NaOH, NH₃)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenolic ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in electron transfer reactions, which can modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Alkylphenols
Alkylphenols listed in , such as p-nonylphenol (CAS 104-40-5) and 4-(1-ethyl-1-methylhexyl)phenol (CAS 52427-13-1), share a phenolic core with branched alkyl substituents. Key differences include:
- Branching Complexity: The target compound’s substituent includes a phenyl group and a double bond, enhancing rigidity and conjugation compared to purely aliphatic alkylphenols.
- Molecular Weight: The target compound (292.42 g/mol) is significantly heavier than simpler alkylphenols like p-nonylphenol (220.35 g/mol), likely increasing lipophilicity and reducing water solubility .
Phenol Esters
Phenol esters in (e.g., phenyl benzoate, CAS 122-79-2) differ functionally, as they contain ester linkages instead of direct alkyl substitution. However, shared aromatic components may lead to overlapping spectroscopic characteristics (e.g., UV absorption). The target compound’s lack of an ester group reduces hydrolytic instability compared to these derivatives .
Physicochemical Properties (Inferred)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility | Potential Applications |
|---|---|---|---|---|---|
| 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol | C21H24O | 292.42 | Hept-4-enyl, ethyl, phenyl | Low (organic solvents) | Specialty surfactants, polymers |
| p-Nonylphenol (CAS 104-40-5) | C15H24O | 220.35 | Linear nonyl chain | Low (organic solvents) | Industrial surfactants |
| 4-(1-Ethyl-1-methylhexyl)phenol (CAS 52427-13-1) | C15H24O | 220.35 | Branched hexyl chain | Moderate | Chemical intermediates |
| Phenyl benzoate (CAS 122-79-2) | C13H10O2 | 198.22 | Ester group, benzoyl | Low (organic solvents) | Plasticizers, fragrances |
Notes:
- Solubility: The target compound’s bulky substituent likely reduces water solubility compared to less-branched alkylphenols.
- Reactivity : The double bond in the hept-4-enyl chain may enable addition reactions (e.g., hydrogenation), distinguishing it from saturated analogs .
Toxicity and Environmental Impact
Alkylphenols like p-nonylphenol are recognized endocrine disruptors with environmental persistence . Its structural complexity may hinder microbial degradation compared to linear alkylphenols.
Research Findings and Hypotheses
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